L-Amoxicillin
Overview
Description
Amoxicillin is a widely used antibiotic belonging to the aminopenicillin class of the penicillin family. It is effective against a broad spectrum of bacterial infections, including those affecting the ear, nose, throat, skin, and urinary tract . Amoxicillin is known for its good oral absorption and is often prescribed for both adults and children .
Mechanism of Action
Target of Action
L-Amoxicillin, also known as Amoxicillin, is a penicillin derivative that primarily targets bacterial cell walls . It specifically binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the final step in the assembly of the cell wall, which involves cross-linking the peptidoglycan chains .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The compromised cell wall integrity leads to bacterial lysis due to the activity of cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound disrupts the structural integrity of the cell wall, leading to bacterial cell lysis . This disruption can lead to the death of the bacteria, effectively treating the infection .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, leading to higher serum concentrations than other similar antibiotics . The mean central volume of distribution is 27.7 L and mean clearance is 21.3 L/h . It is distributed readily into various body tissues and fluids, but poor penetration into the cerebrospinal fluid occurs unless the meninges are inflamed . About 60% of this compound is excreted unchanged in urine .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection . It’s important to note that this compound is only effective against bacteria that are actively growing and synthesizing cell wall .
Action Environment
This compound can be found in various environments due to its widespread use in human and veterinary medicine . In aquatic environments, this compound at environmentally relevant concentrations has been shown to induce embryotoxic and teratogenic effects and oxidative damage . It’s also worth noting that the presence of this compound in the environment can contribute to the development of antibiotic resistance among bacteria .
Biochemical Analysis
Biochemical Properties
Amoxicillin, L- plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, Amoxicillin, L- prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The compound also interacts with enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of Amoxicillin, L-, rendering it inactive . This interaction highlights the importance of using beta-lactamase inhibitors in combination with Amoxicillin, L- to enhance its efficacy.
Cellular Effects
Amoxicillin, L- exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Amoxicillin, L- can influence the gut microbiota, leading to changes in the composition and function of the microbial community . This alteration can impact immune responses, nutrient absorption, and overall gut health. Additionally, Amoxicillin, L- has been shown to affect mitochondrial function and immune cell activity, potentially leading to immune dysfunction and increased susceptibility to secondary infections .
Molecular Mechanism
The molecular mechanism of action of Amoxicillin, L- involves the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By binding to these proteins, Amoxicillin, L- prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis . This binding interaction is facilitated by the beta-lactam ring of Amoxicillin, L-, which mimics the natural substrate of penicillin-binding proteins . Additionally, Amoxicillin, L- can induce the upregulation of autolytic enzymes, further contributing to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amoxicillin, L- can change over time. The stability and degradation of Amoxicillin, L- are influenced by factors such as temperature and pH . For instance, Amoxicillin, L- is more stable at lower temperatures and neutral pH, while higher temperatures and acidic or alkaline conditions can accelerate its degradation . Long-term exposure to Amoxicillin, L- can lead to the development of antibiotic resistance in bacterial populations, as well as alterations in the gut microbiota composition . These changes can have significant implications for the efficacy of Amoxicillin, L- in treating infections and maintaining gut health.
Dosage Effects in Animal Models
The effects of Amoxicillin, L- vary with different dosages in animal models. At therapeutic doses, Amoxicillin, L- effectively treats bacterial infections without causing significant adverse effects . At higher doses, Amoxicillin, L- can lead to toxic effects such as gastrointestinal disturbances, liver toxicity, and alterations in the gut microbiota . In some cases, high doses of Amoxicillin, L- can also cause allergic reactions, characterized by skin rashes, fever, and difficulty breathing . These findings underscore the importance of determining the appropriate dosage of Amoxicillin, L- to balance efficacy and safety.
Metabolic Pathways
Amoxicillin, L- is involved in several metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its conversion into inactive metabolites . These metabolites are then excreted through the kidneys into the urine . Amoxicillin, L- can also influence metabolic pathways in the gut microbiota, leading to changes in the production of short-chain fatty acids, bile acids, and other metabolites . These alterations can impact gut health and overall metabolic homeostasis.
Transport and Distribution
Amoxicillin, L- is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the gastrointestinal tract and distributed via the bloodstream to different tissues . It can cross cellular membranes through passive diffusion and active transport mechanisms involving specific transporters . Amoxicillin, L- is also known to bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s distribution is further affected by factors such as tissue perfusion, pH, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Amoxicillin, L- is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects . In mammalian cells, Amoxicillin, L- can localize to various cellular compartments, including the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct Amoxicillin, L- to specific organelles . The subcellular localization of Amoxicillin, L- can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amoxicillin is synthesized through a series of chemical reactions starting from penicillin G. The process involves the enzymatic hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), which is then acylated with p-hydroxyphenylglycine to form amoxicillin . The reaction conditions typically involve the use of solvents like water and methanol, and the reactions are carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of amoxicillin often employs an in-situ process that avoids the isolation of intermediates. This method is cost-effective and environmentally friendly, as it reduces the need for purification and crystallization steps . The process involves the direct conversion of sugarcane juice to amoxicillin trihydrate without isolating penicillin G and 6-APA .
Chemical Reactions Analysis
Types of Reactions
Amoxicillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of the phenolic group using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in an alkaline medium .
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), alkaline medium.
Substitution: Electrophilic substitution reactions involving the phenolic group.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of amoxicillin, which can be identified using spectrophotometric methods .
Scientific Research Applications
Amoxicillin is extensively used in scientific research across various fields:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.
Comparison with Similar Compounds
Amoxicillin is often compared with other β-lactam antibiotics, such as penicillin G, ampicillin, and flucloxacillin . While all these antibiotics share a common β-lactam ring structure, amoxicillin is unique due to its broader spectrum of activity and better oral absorption .
Similar Compounds
Penicillin G: Narrower spectrum, less effective against gram-negative bacteria.
Ampicillin: Similar spectrum but lower serum concentrations compared to amoxicillin.
Flucloxacillin: Effective against methicillin-sensitive Staphylococcus aureus but not against enterococcus.
Amoxicillin’s unique properties make it a versatile and widely used antibiotic in both clinical and research settings.
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-BBGACYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181396 | |
Record name | Amoxicillin, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26889-93-0, 26787-78-0 | |
Record name | L-Amoxicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxicillin, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | amoxicillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amoxicillin, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOXICILLIN, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amoxicillin work against bacteria?
A1: Amoxicillin inhibits bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. [, ] This binding disrupts the formation of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death.
Q2: What is the difference between amoxicillin and “L-Amoxicillin”?
A2: "this compound" likely refers to a long-acting formulation of amoxicillin. [, , ] These formulations aim to extend the drug's presence in the bloodstream, allowing for less frequent dosing. [, ] One study found that a long-acting amoxicillin formulation, designed with enteric-coated granules, achieved longer serum effective hours compared to conventional amoxicillin. []
Q3: Has research explored alternative applications for amoxicillin beyond its direct antibacterial use?
A3: Yes, research has investigated the use of amoxicillin as a building block for creating novel compounds with potentially enhanced antibacterial properties. One avenue involves synthesizing Schiff bases, a class of organic compounds, by reacting amoxicillin with aldehydes like salicylaldehyde or pyridoxal. [, ] Further complexing these Schiff bases with metal ions like zinc(II) or copper(II) resulted in complexes that demonstrated higher antibacterial activity compared to both the Schiff base ligands and the parent amoxicillin. [, , ]
Q4: What are the advantages of using microwave irradiation in the synthesis of these amoxicillin-derived compounds?
A4: Utilizing microwave irradiation in the synthesis offers several advantages over conventional methods. Studies highlight that microwave-assisted synthesis proves to be a more environmentally friendly approach, leading to shorter reaction times, higher product yields, and a simpler work-up procedure. [, , ]
Q5: What do we know about the resistance patterns of Neisseria gonorrhoeae to amoxicillin?
A5: A study focusing on gonorrheal infections found that a portion of N. gonorrhoeae strains isolated from patients exhibited resistance to amoxicillin. [] Notably, 8.4% of the 154 strains tested were identified as beta-lactamase producers, a known mechanism of resistance against beta-lactam antibiotics like amoxicillin. [] This finding highlights the increasing challenge of antimicrobial resistance and underscores the need for continued research into new therapeutic options.
Q6: How is the effectiveness of amoxicillin determined in clinical settings?
A6: In clinical studies evaluating long-acting amoxicillin for oral and urinary tract infections, researchers assessed efficacy using criteria established by relevant medical committees. [, ] These criteria likely involve evaluating clinical symptoms, laboratory findings, and the eradication of the causative bacteria. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.